molecular formula C17H16N4O3S2 B269904 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Número de catálogo B269904
Peso molecular: 388.5 g/mol
Clave InChI: JOKKLTGBWZRJNW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, also known as BZML, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BZML is a benzothiadiazole derivative that has been synthesized and studied for its potential use in treating various diseases.

Mecanismo De Acción

The mechanism of action of 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to have various biochemical and physiological effects in different disease models. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides and improve cognitive function. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death and improve motor function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic properties in various diseases. However, there are also limitations to using 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Direcciones Futuras

There are several future directions for research on 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, including the development of more potent derivatives, the investigation of its potential therapeutic properties in other diseases, and the exploration of its mechanism of action. Additionally, further research is needed to determine the optimal dosage and administration of 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide for therapeutic use.

Métodos De Síntesis

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 2-aminobenzothiazole with ethyl 2-chloroacetate to form 2-(2-chloroacetyl)benzothiazole. The third step involves the reaction of 2-(2-chloroacetyl)benzothiazole with sodium hydrosulfide to form 2-(2-mercaptoethyl)benzothiazole. The final step involves the reaction of 2-(2-mercaptoethyl)benzothiazole with 4-methoxyphenylacetyl chloride to form 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide.

Aplicaciones Científicas De Investigación

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic properties in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. In Parkinson's disease research, 2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Propiedades

Nombre del producto

2-{[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Fórmula molecular

C17H16N4O3S2

Peso molecular

388.5 g/mol

Nombre IUPAC

2-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16N4O3S2/c1-24-12-7-5-11(6-8-12)18-15(22)9-25-10-16(23)19-13-3-2-4-14-17(13)21-26-20-14/h2-8H,9-10H2,1H3,(H,18,22)(H,19,23)

Clave InChI

JOKKLTGBWZRJNW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=NSN=C32

SMILES canónico

COC1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC3=NSN=C32

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.